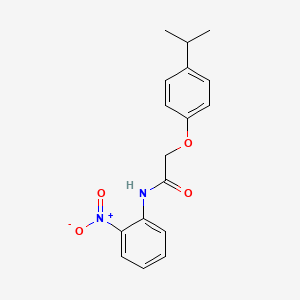
2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide
Overview
Description
2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide, also known as INNA-051, is a synthetic compound that has gained attention in recent years for its potential use in treating viral infections.
Mechanism of Action
2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide works by inhibiting the activity of the viral RNA polymerase, which is essential for viral replication. Specifically, this compound binds to the polymerase complex and prevents it from synthesizing viral RNA. This mechanism of action is unique compared to other antiviral drugs, which typically target viral entry or replication.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular metabolism and function, indicating that it has low toxicity. Additionally, this compound has been shown to have a high selectivity index, meaning that it is effective at inhibiting viral replication while having minimal effects on host cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide in lab experiments is its high selectivity for viral targets, which allows for more accurate and specific results. Additionally, this compound has low toxicity, which reduces the risk of adverse effects in lab animals or cell cultures. However, one limitation of using this compound is its relatively new status as a synthetic compound, which may limit the availability of information on its properties and potential side effects.
Future Directions
There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide. One area of focus could be on optimizing the synthesis method to improve yield and purity. Additionally, further studies could be conducted to investigate the potential use of this compound in treating other viral infections. Finally, research could be conducted to investigate the potential for this compound to be used in combination with other antiviral drugs to enhance efficacy.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(2-nitrophenyl)acetamide has been studied for its antiviral properties, particularly against respiratory viruses such as influenza and SARS-CoV-2. In vitro studies have shown that this compound is effective at inhibiting viral replication and reducing viral load. Additionally, this compound has been shown to have low toxicity and high selectivity for viral targets.
properties
IUPAC Name |
N-(2-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)13-7-9-14(10-8-13)23-11-17(20)18-15-5-3-4-6-16(15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIVYCRWJNJQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



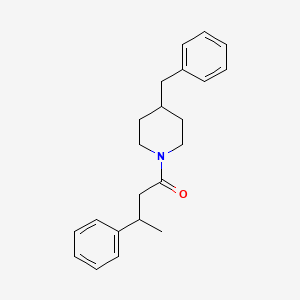
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3980166.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3980167.png)
![2-(2-phenylethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B3980176.png)
![2-(3,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B3980180.png)
![ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3980182.png)
![3-[4-(4-fluoro-2-nitrophenyl)-1-piperazinyl]propanenitrile](/img/structure/B3980189.png)

![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3980211.png)
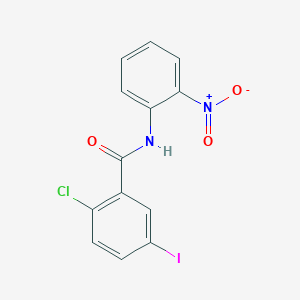
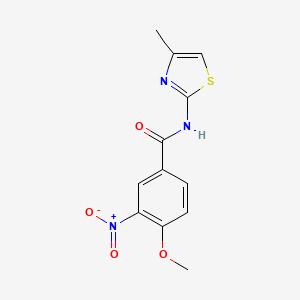
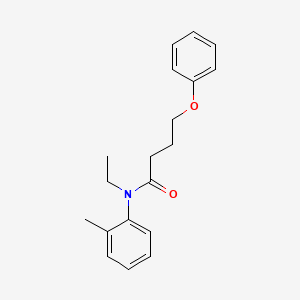
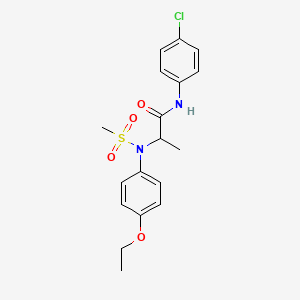
![3-(1H-pyrazol-1-ylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]benzamide](/img/structure/B3980236.png)